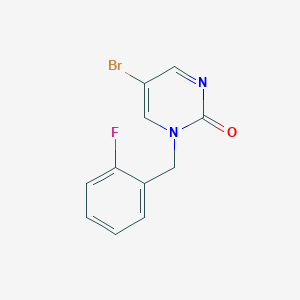
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMPTA, and it is a thioacetamide derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, research involving the synthesis of new heterocycles incorporating various moieties, such as antipyrine, has shown that these compounds can be characterized by various spectroscopic techniques and tested for their antimicrobial effects (Bondock et al., 2008). These studies indicate a potential for compounds like "2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide" in antimicrobial research.
pKa Determination and Drug Precursor Analysis
Research on similar compounds has involved the determination of acidity constants (pKa) which is crucial for understanding the drug's behavior in biological systems. For example, Duran and Canbaz (2013) worked on determining the pKa values of newly synthesized acetamide derivatives, which could be important for predicting the solubility and permeability of potential drugs (Duran & Canbaz, 2013).
Anticancer Activity
Compounds with similar structures have also been explored for their anticancer activities. Duran and Demirayak (2012) synthesized acetamide derivatives and tested their efficacy against various human tumor cell lines, showing potential therapeutic applications (Duran & Demirayak, 2012).
Insecticidal Activity
Research into heterocycles incorporating thiadiazole moieties, similar to the functional groups in "this compound," has shown potential insecticidal activity against agricultural pests. Such studies provide insights into the development of new insecticidal agents (Fadda et al., 2017).
Antioxidant and Antitumor Evaluation
Compounds incorporating similar structural features have been synthesized and evaluated for their antioxidant and antitumor properties. This research indicates the potential for these compounds in developing new therapeutic agents with antioxidant and anticancer activities (Ahmad et al., 2012).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
For example, they may inhibit or activate certain biochemical pathways and enzymes, or stimulate or block specific receptors in biological systems .
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed throughout the body. Their metabolism and excretion would likely depend on the specific structure of the compound and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
These could potentially include alterations in enzyme activity, changes in receptor signaling, modulation of ion channel function, and effects on cell growth and survival .
Propiedades
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-10-17(27-11(2)18-10)14-7-8-16(21-20-14)26-9-15(23)19-12-3-5-13(6-4-12)22(24)25/h3-8H,9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZZOBIDGCQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2956661.png)
![(Z)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B2956664.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956665.png)


![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)





![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)